4-[2-(4-biphenylyloxy)ethyl]morpholine hydrochloride
Overview
Description
4-[2-(4-biphenylyloxy)ethyl]morpholine hydrochloride, also known as BMY-14802, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as serotonin 5-HT1A receptor agonists, which have been shown to have a range of effects on the central nervous system. In
Scientific Research Applications
4-[2-(4-biphenylyloxy)ethyl]morpholine hydrochloride has been studied extensively for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, and has been investigated as a potential treatment for conditions such as anxiety disorders, depression, and schizophrenia. In addition, this compound has been studied for its potential use in pain management, as it has been shown to have analgesic effects in animal models.
Mechanism of Action
4-[2-(4-biphenylyloxy)ethyl]morpholine hydrochloride acts as a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of this receptor has been shown to have a range of effects on neurotransmitter release, neuronal firing, and other cellular processes. This compound has been shown to increase serotonin release in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase serotonin release in the brain, which may contribute to its anxiolytic and antidepressant effects. In addition, this compound has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This reduction in HPA axis activity may contribute to this compound's anxiolytic effects. This compound has also been shown to have analgesic effects in animal models, which may be due to its effects on the serotonergic system.
Advantages and Limitations for Lab Experiments
4-[2-(4-biphenylyloxy)ethyl]morpholine hydrochloride has several advantages as a research tool. It is a well-established compound with a known synthesis method, which makes it easy to produce for research purposes. In addition, it has been extensively studied for its potential therapeutic applications, which means that there is a large body of literature available on its effects and mechanisms of action. However, there are also some limitations to using this compound in lab experiments. One limitation is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. In addition, its effects on the serotonergic system may be complex and difficult to interpret, which may make it challenging to use as a research tool in certain contexts.
Future Directions
There are several future directions for research on 4-[2-(4-biphenylyloxy)ethyl]morpholine hydrochloride. One area of interest is its potential use in the treatment of anxiety disorders, depression, and other psychiatric conditions. Further research is needed to clarify its mechanisms of action and to determine the optimal dosage and administration schedule for therapeutic use. In addition, there is interest in exploring the potential use of this compound in pain management, as well as its effects on other neurotransmitter systems. Overall, this compound is a promising compound with a range of potential therapeutic applications, and further research is needed to fully understand its effects and potential uses.
properties
IUPAC Name |
4-[2-(4-phenylphenoxy)ethyl]morpholine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)21-15-12-19-10-13-20-14-11-19;/h1-9H,10-15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHPEPNXOVPTFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199598 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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